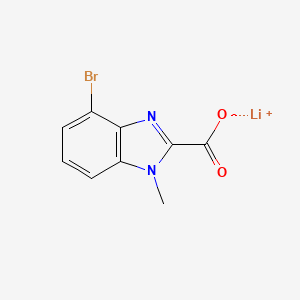

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate is a compound that can be inferred to have applications in organic synthesis and may be involved in various chemical reactions, particularly those involving lithiation and halogen-lithium exchange. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on lithium carboxylates and brominated heterocycles.

Synthesis Analysis

The synthesis of related brominated heterocycles, such as 4-bromo-2,3-dihydroisoxazoles, involves the use of pyridinium tribromide in the presence of a base, with yields depending on the substituents present . Similarly, lithium carboxylates can be synthesized through reactions involving carboxylic acids and lithium compounds, as seen in the synthesis of lithium thiazolidine-4-carboxylate . The synthesis of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would likely follow analogous pathways, utilizing bromination and lithiation steps.

Molecular Structure Analysis

The molecular structure of lithium carboxylates has been characterized by various spectroscopic techniques, including NMR and IR spectroscopy . These techniques allow for the elucidation of the structure and the understanding of the bonding environment of the lithium ion within the compound. The structure of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would likely feature a lithium ion coordinated to the carboxylate group, with a bromine substituent on the benzimidazole ring.

Chemical Reactions Analysis

Lithium carboxylates are known to participate in various chemical reactions, such as Kumada coupling, where they can exhibit a strong directing effect . The presence of a lithium ion can also facilitate halogen-lithium exchange reactions, as demonstrated with 4-bromo-substituted 2,3-dihydroisoxazoles . The reactivity of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would likely be influenced by the electron-withdrawing carboxylate group and the electron-rich benzimidazole moiety, making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium carboxylates can vary depending on their structure and the nature of the organic framework. For instance, lithium carboxylate frameworks can exhibit different guest-controlled structures and topologies, as well as photoluminescence behavior . The solubility, melting point, and reactivity of lithium;4-bromo-1-methylbenzimidazole-2-carboxylate would be determined by its molecular structure, with the potential for application in catalysis and as a building block in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Lithium carboxylate frameworks, including Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate, have been synthesized and characterized, showing unique structural features and guest-dependent photoluminescence behavior (Aliev et al., 2014).

Metal–Halogen Exchange Reactions

- Research has explored the reactions of bromoimidazole, leading to compounds such as 4- and 5-bromo-1-methylimidazole, which are related to the lithium carboxylate complex (Iddon & Lim, 1983).

Preparation of Bicyclic Herbicide Precursors

- Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate has been implicated in the preparation of herbicide precursors through reactions involving lithium diisopropylamide (Liepa et al., 1992).

Formation of Lithium Complexes

- The compound has relevance in the formation of lithium complexes, as seen in studies exploring the deprotonation of methylene-bridged bis(imidazolium) salts, leading to lithium carbene adducts (Brendel et al., 2015).

Eigenschaften

IUPAC Name |

lithium;4-bromo-1-methylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.Li/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIFSILAVYCAEK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C2=C(C(=CC=C2)Br)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;4-bromo-1-methylbenzimidazole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)